2-fluoro-6-(methoxymethoxy)benzoic Acid

Descripción general

Descripción

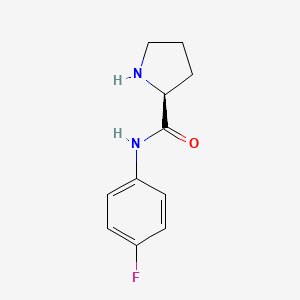

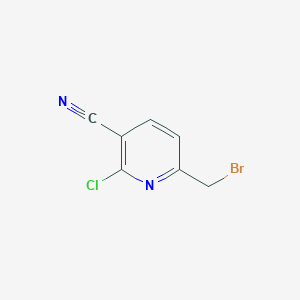

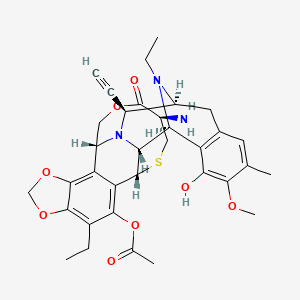

2-Fluoro-6-(methoxymethoxy)benzoic Acid is an organic compound with the molecular formula C9H9FO4 . It has an average mass of 200.164 Da and a monoisotopic mass of 200.048492 Da . It is also known by other names such as 2-Fluor-6-methoxybenzoesäure in German, Acide 2-fluoro-6-méthoxybenzoïque in French, and Benzoic acid, 2-fluoro-6-methoxy- in English .

Synthesis Analysis

This compound may be used as a starting material in the three-step synthesis of dihydro-0-methylsterigmatocystin, a natural mycotoxin .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a melting point of 90.0 to 94.0 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Pharmacological Applications

- Hypoglycemic Activity : Research indicates that structural modifications in benzoic acid derivatives, like 2-fluoro-6-(methoxymethoxy)benzoic acid, can significantly influence their hypoglycemic activity. For instance, studies on related compounds have demonstrated enhanced activity against type 2 diabetes, highlighting the potential of these derivatives in pharmacological applications (Grell et al., 1998).

Chemical Synthesis and Reactivity

Directed Lithiation : Investigations into the lithiation of unprotected benzoic acids have shown that specific functional groups, like fluoro or methoxymethoxy, play a critical role in directing the lithiation process. This research aids in understanding the reactivity of such compounds and contributes to the development of more efficient synthetic routes (Bennetau et al., 1995).

Chemical Reactivity Descriptors : A study on a closely related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, used computational methods to predict its chemical reactivity. Such research provides valuable insights into the reactivity and potential applications of similar compounds like this compound (Yadav et al., 2022).

Biological and Environmental Applications

Detection of Aromatic Metabolites : Fluorinated benzoic acids, similar to the compound , have been used to study the degradation pathways of aromatic compounds in methanogenic environments. This research is vital for understanding the environmental fate and transformation of such compounds (Londry & Fedorak, 1993).

Development of Novel Fluorescence Probes : Research into fluorescein-based fluorescence probes has shown that benzoic acid derivatives, including those with fluoro-substituents, can be critical for detecting reactive oxygen species. This is crucial for studying various biological processes and chemical reactions (Setsukinai et al., 2003).

Safety and Hazards

2-Fluoro-6-(methoxymethoxy)benzoic Acid is considered an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-fluoro-6-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQHNMMSMWHKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B3263090.png)

![3-[3-(Benzyloxy)propoxy]-1-propanol](/img/structure/B3263103.png)